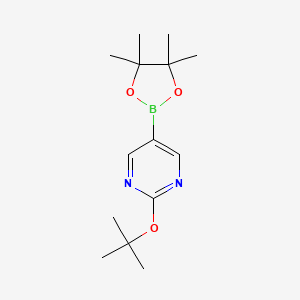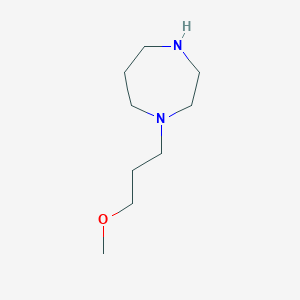
Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate hydrochloride
Vue d'ensemble
Description
Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate hydrochloride is a chemical compound with the molecular formula C16H24ClNO2 . It has a molecular weight of 297.82 Da .
Molecular Structure Analysis
The InChI code for Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate hydrochloride is 1S/C10H19NO2.ClH/c1-2-13-10(12)4-3-9-5-7-11-8-6-9;/h9,11H,2-8H2,1H3;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate hydrochloride is a powder . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique
Polymorphism Characterization
- Vogt et al. (2013) characterized two polymorphic forms of a structurally related compound using spectroscopic and diffractometric techniques. These techniques are crucial for understanding the physical and chemical properties of such compounds (Vogt, Williams, Johnson, & Copley, 2013).
Copolymer Synthesis
- Martino, Scandola, and Jiang (2012) synthesized and characterized polymers using a compound similar to Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate hydrochloride. These polymers have potential applications in biomedical fields, such as gene delivery (Martino, Scandola, & Jiang, 2012).
Microwave-Assisted Synthesis
- Milosevic et al. (2015) conducted microwave-assisted synthesis of a compound related to Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate hydrochloride, demonstrating a method that could be applied to similar chemical structures (Milosevic et al., 2015).
Allosteric Modulation Study
- Price et al. (2005) explored the pharmacology of compounds structurally related to Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate hydrochloride, focusing on their interaction with the cannabinoid CB1 receptor. This type of study is important for understanding the biological interactions of similar compounds (Price et al., 2005).
Synthesis of Novel Co-Polymers
- Kharas et al. (2005) synthesized novel co-polymers using a method that could be applicable to the synthesis of polymers incorporating Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate hydrochloride. Such polymers might have unique physical properties and applications (Kharas et al., 2005).
Propriétés
IUPAC Name |
ethyl 3-phenyl-3-piperidin-4-ylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.ClH/c1-2-19-16(18)12-15(13-6-4-3-5-7-13)14-8-10-17-11-9-14;/h3-7,14-15,17H,2,8-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGRHAQYNAJXMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1CCNCC1)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine](/img/structure/B1452571.png)





![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1452580.png)

